![molecular formula C11H19NSi B136117 Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI) CAS No. 155620-77-2](/img/structure/B136117.png)
Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI) is a chemical compound with the molecular formula C11H21NSi. It is a derivative of pyridine and is commonly used in scientific research. This compound is known for its unique properties and has been extensively studied for its various applications.
Mécanisme D'action
The mechanism of action of Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI) is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions. The trimethylsilyl group is known to be a good leaving group, which makes the compound a useful reagent in many organic reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI). However, it is known to be a relatively stable compound and is not known to have any significant toxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI) has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile reagent that can be used in a wide range of organic synthesis reactions. However, the compound is relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research involving Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI). One area of interest is the development of new synthetic methods using this compound as a building block. Another area of interest is the use of this compound as a ligand in coordination chemistry. Additionally, the compound may have potential applications in the development of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the potential of this compound.
Méthodes De Synthèse
The synthesis of Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI) involves the reaction of 3-ethylpyridine with trimethylsilylmethyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an aprotic solvent such as acetonitrile or dimethylformamide. The product is then purified using standard techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI) is widely used in scientific research as a building block for the synthesis of various compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound is also used as a reagent in organic synthesis reactions and as a ligand in coordination chemistry.
Propriétés
Numéro CAS |
155620-77-2 |
|---|---|
Nom du produit |
Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI) |
Formule moléculaire |
C11H19NSi |
Poids moléculaire |
193.36 g/mol |
Nom IUPAC |
(3-ethylpyridin-4-yl)methyl-trimethylsilane |
InChI |
InChI=1S/C11H19NSi/c1-5-10-8-12-7-6-11(10)9-13(2,3)4/h6-8H,5,9H2,1-4H3 |
Clé InChI |
VWBRPUCWLTUQED-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CN=C1)C[Si](C)(C)C |
SMILES canonique |
CCC1=C(C=CN=C1)C[Si](C)(C)C |
Synonymes |
Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



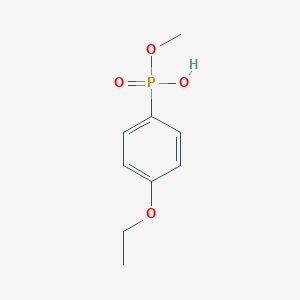
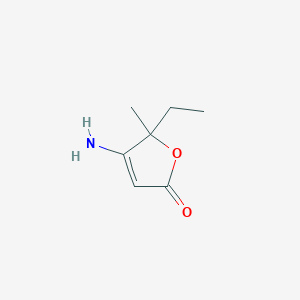
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B136044.png)


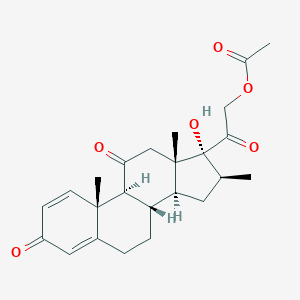
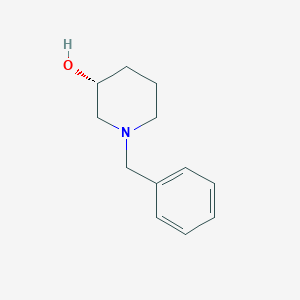

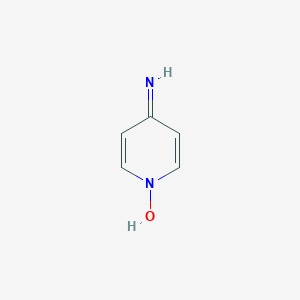


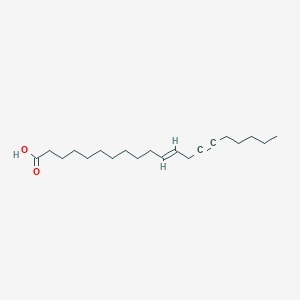
![2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B136085.png)
